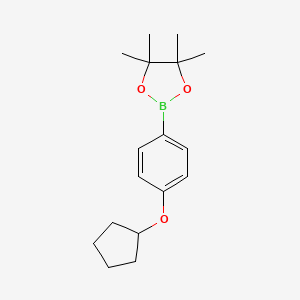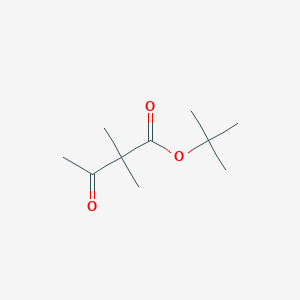
(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid
Vue d'ensemble
Description
(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid, commonly known as MPAA, is a small molecule that has been studied in recent years for its potential therapeutic applications. MPAA is a derivative of pyrrole, a heterocyclic organic compound that is widely used in medicinal chemistry.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. MPAA has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in many cellular processes. In addition, MPAA has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
MPAA has been shown to have a range of biochemical and physiological effects in cells and organisms. In cancer cells, MPAA has been shown to induce apoptosis by activating caspases, a family of enzymes that are involved in programmed cell death. In addition, MPAA has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins. Inflammation is a key factor in many diseases, and MPAA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, MPAA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPAA in lab experiments is its relatively small size, which makes it easy to synthesize and modify. In addition, MPAA has been shown to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using MPAA in lab experiments is its moderate yield in the synthesis process, which can make it difficult to obtain large quantities of the compound for testing.
Orientations Futures
There are many potential future directions for research on MPAA. One area of interest is the development of more efficient synthetic routes to increase the yield and scalability of the process. In addition, further studies are needed to fully understand the mechanism of action of MPAA and its potential therapeutic applications in various fields. Finally, the development of novel derivatives of MPAA with improved pharmacological properties is an area of active research.
Applications De Recherche Scientifique
MPAA has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, MPAA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Inflammation is a key factor in many diseases, and MPAA has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, MPAA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNRMRKBMPBEBG-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B3376369.png)
![Acetic acid, [2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, ethyl ester](/img/structure/B3376376.png)
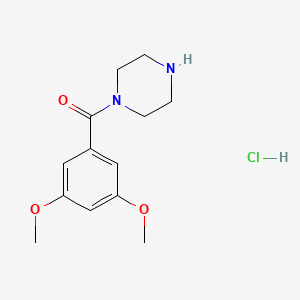


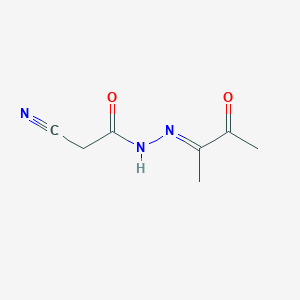

![2-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3376411.png)
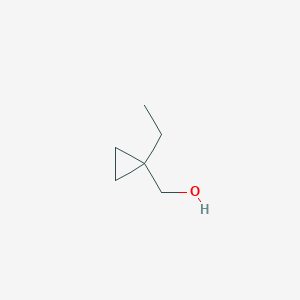


![Methyl 2-[carbonochloridoyl(methyl)amino]acetate](/img/structure/B3376429.png)
